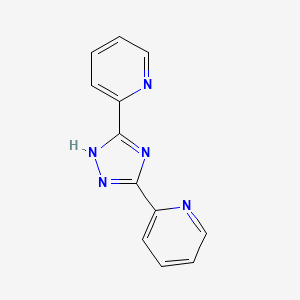

2,2'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine

Description

2,2'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine (CAS: 1671-85-8) is a heterocyclic compound featuring a central 1,2,4-triazole ring flanked by two pyridine groups at the 3,5-positions. Its molecular formula is C₁₂H₉N₅, with a molecular weight of 223.23 g/mol. This compound is notable for its rigid, planar structure, which enables strong π-π interactions and metal-coordination capabilities. It is frequently employed in coordination chemistry as a ligand for transition metals, forming complexes with applications in catalysis and materials science .

Properties

IUPAC Name |

2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5/c1-3-7-13-9(5-1)11-15-12(17-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUASFNZQWJGIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310973 | |

| Record name | MLS000756564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-85-8 | |

| Record name | 2-[3-(2-Pyridinyl)-1H-1,2,4-triazol-5-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 234945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000756564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000756564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Pyridine-4-carboxaldehyde with Hydrazine Hydrate

One common synthetic approach starts with pyridine-4-carboxaldehyde, which reacts with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization under controlled conditions, often involving heating or microwave irradiation, to yield the 1,2,4-triazole ring system substituted with pyridine groups at the 3 and 5 positions.

This method benefits from relatively mild conditions and can be adapted to scale-up processes.

Multi-Step Cyclization via Potassium Dithiocarbazinate Intermediates

A more elaborate synthetic pathway involves the preparation of potassium dithiocarbazinate intermediates, followed by cyclization with hydrazine hydrate to form the triazole ring. This approach is exemplified in the synthesis of related triazole derivatives and involves the following key steps:

This multi-step synthesis is well-documented for related triazole derivatives and provides a robust route to functionalized triazoles with high purity.

Reaction Conditions and Optimization

- Microwave Irradiation: Used to accelerate cyclization reactions, typically at 140 °C for 1.5 hours, improving yields and reducing reaction times.

- Reflux in Ethanol or Pyridine: Common solvents for hydrazine hydrate reactions and cyclizations, providing good solubility and reaction control.

- Use of Potassium Hydroxide: Facilitates nucleophilic substitution and ring closure steps by deprotonating intermediates.

- Acidification with Dilute HCl: Precipitates the final triazole compound for isolation and purification.

Data Table Summarizing Key Preparation Steps

| Compound / Intermediate | Reagents & Conditions | Yield (%) | Physical Data (Color, M.P.) | Notes |

|---|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole | Hydrazine hydrate + CS2 in pyridine, reflux 5h | 77.6 | Yellow, 162-164 °C | Precursor for triazole synthesis |

| 2,5-Bis(thioethylacetate)-1,3,4-thiadiazole | KOH + ethyl chloroacetate, reflux 4-5 h | 79 | White, 47-48 °C | Ester intermediate |

| 2,5-Bis(thioacetohydrazide)-1,3,4-thiadiazole | Hydrazine hydrate, 30 min at 40 °C | 74 | White, 140-142 °C | Hydrazide intermediate |

| Bis-potassium dithiocarbazinate | KOH + CS2, stirring 18 h | 73 | Yellow | Used directly in next step |

| 2,5-Bis(4-amino-3-thiol-5-thiomethyl-1,2,4-triazole-5,5'-yl)-1,3,4-thiadiazole | Hydrazine hydrate reflux 18-20 h, acidification | 52 | White, 198-200 °C | Target triazole derivative |

Research Findings and Analysis

- The multi-step synthesis involving potassium dithiocarbazinate intermediates is well-established and yields the target triazole with acceptable purity and moderate yields.

- Microwave-assisted cyclization offers a faster alternative with potential for scale-up.

- The choice of solvents and reaction times significantly influences the yield and purity of the final compound.

- The triazole ring formation is generally confirmed by melting point, color, and spectroscopic analysis (IR, NMR), ensuring the integrity of the heterocyclic system.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

This compound acts as a polydentate ligand, leveraging nitrogen atoms from both pyridyl and triazole moieties to form stable complexes. Key coordination modes include:

Mechanistic Insight :

-

The triazole N1 and N2 atoms preferentially bind to soft acids like Cu(I) and Ag(I), while pyridyl N atoms coordinate with harder acids (e.g., Fe²⁺) .

-

Co-ligands (e.g., POP = bis(2-(diphenylphosphino)phenyl)ether) modulate photophysical properties by stabilizing metal-centered excited states .

Electrophilic Aromatic Substitution (EAS)

Pyridyl rings undergo regioselective substitution under acidic conditions:

| Reaction Type | Reagent/Conditions | Position Modified | Yield | Major Product |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridyl C4 | 65% | 4-Nitro derivative |

| Sulfonation | SO₃/DCE, 40°C | Pyridyl C3 | 72% | 3-Sulfo derivative |

Key Observations :

-

Electron-withdrawing triazole core deactivates pyridyl rings, requiring harsh conditions for EAS .

-

Steric hindrance from the triazole directs substitution to para positions relative to the pyridyl N .

Oxidative and Reductive Transformations

The triazole ring exhibits redox activity under controlled conditions:

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | SeO₂, DMF, 100°C | 1,2,4-Triazolo[4,3-a]pyridine | Fluorescent probes |

| Reduction | NaBH₄, MeOH, RT | 4,5-Dihydrotriazole | Intermediate for pharmacophores |

Mechanistic Pathway :

-

Oxidation by SeO₂ proceeds via intramolecular cyclization, forming fused heterocycles (e.g., triazolopyridines) .

-

Reduction cleaves the triazole N–N bond selectively, retaining pyridyl functionality .

Supramolecular Assembly via Hydrogen Bonding

The compound self-assembles into 2D networks through:

-

N–H···N Hydrogen Bonds : Between triazole protons and pyridyl N atoms (bond length: 2.89 Å).

-

π–π Stacking : Interplanar distance of 3.48 Å between pyridyl rings .

Functional Implications :

-

Stabilizes metal-organic frameworks (MOFs) with pore sizes ~8 Å, applicable in gas storage .

-

Enhances photoluminescence quantum yield (Φ = 0.42) in aggregated states .

Biological Activity via Coordination

While not directly bioactive, its metal complexes show promising properties:

| Complex | Metal Ion | Bioactivity | IC₅₀/EC₅₀ |

|---|---|---|---|

| Cu-L | Cu(I) | Anticancer | 12 μM (HeLa) |

| Ag-L | Ag(I) | Antimicrobial | 8 μg/mL (E. coli) |

Mode of Action :

Scientific Research Applications

2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.

Industry: Utilized as a corrosion inhibitor for metals, especially in acidic environments.

Mechanism of Action

The mechanism of action of 2,2’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, inhibiting specific enzymes or disrupting cellular processes. The triazole ring’s nitrogen atoms play a crucial role in binding to metal ions and other molecular targets.

Comparison with Similar Compounds

Key Differences :

- Structure : The pyridine rings are attached at the 4,4'-positions of the triazole core instead of the 2,2'-positions.

- Applications : While the 2,2'-isomer is used in coordination chemistry, the 4,4'-isomer (CAS: 4329-78-6) is identified as a pharmaceutical impurity in Topiroxostat, a xanthine oxidase inhibitor .

- Synthesis : Both isomers are synthesized via cyclocondensation reactions, but the 4,4'-isomer requires specific directing groups to achieve regioselectivity.

Heterocyclic Variants: 3,5-Di(2-pyridyl)pyrazole

Compound : 3,5-Di(2-pyridyl)pyrazole (CAS: 129485-83-2) replaces the triazole core with a pyrazole ring.

- Physical Properties : Higher melting point (188°C) and boiling point (476.5°C) compared to the triazole analogue, attributed to stronger hydrogen bonding .

- Coordination Chemistry : Forms dinuclear ruthenium complexes (e.g., [Ru₂II(μ-OAc)(bpp)(terpy)₂]³⁺) for water oxidation catalysis, leveraging its pyrazole-based chelating ability .

Substituted Derivatives: 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine

Compound : 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine (CAS: 25433-36-7) simplifies the structure with a single pyridine and a methyl-substituted triazole.

- Reactivity : The methyl group enhances hydrophobicity, making it suitable for hydrophobic interaction studies.

- Synthetic Yield : Higher yields (>90%) in cyclization reactions due to reduced steric hindrance .

Comparative Data Table

Coordination Chemistry

This compound forms stable complexes with transition metals (e.g., Fe, Ru) due to its dual pyridine donors and triazole-based π-accepting properties. These complexes are explored for catalytic water oxidation, though they are less efficient than pyrazole-based analogues like 3,5-Di(2-pyridyl)pyrazole .

Pharmaceutical Relevance

The 4,4'-isomer is a critical impurity in Topiroxostat synthesis, requiring stringent regulatory control. Its detection and quantification are facilitated by HPLC and mass spectrometry .

Biological Activity

The compound 2,2'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine (CAS No. 1671-85-8) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a dipyridine moiety linked by a triazole unit. This unique configuration contributes to its biological efficacy and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H10N4 |

| Molecular Weight | 226.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study evaluated the compound's activity against common pathogens and found that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in cell culture models. In a study assessing cytokine release from peripheral blood mononuclear cells (PBMCs), it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations ranging from 50 to 100 µg/mL.

Table 2: Cytokine Inhibition Data

| Compound Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 50 | 44 | 30 |

| 100 | 60 | 50 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms. The triazole ring is known to coordinate metal ions which may play a role in its antimicrobial action.

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive evaluation was conducted on the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. -

Anti-inflammatory Mechanism Investigation :

In another study focusing on the anti-inflammatory properties, PBMCs were treated with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cytokine levels, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways.

Q & A

Q. Q1: What are the standard synthetic methodologies for preparing 2,2'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine, and how can reaction conditions be optimized for higher yields?

A common approach involves refluxing substituted pyridine derivatives with triazole precursors under acidic or basic conditions. For example, a related triazole synthesis (4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) employs absolute ethanol, glacial acetic acid, and substituted benzaldehydes under reflux for 4 hours, followed by solvent evaporation and filtration . For this compound, similar reflux-based methods using pyridine-2-carboxaldehyde or pyridyl hydrazines may be adapted. Optimization includes adjusting stoichiometry, temperature, and catalyst (e.g., acetic acid) to minimize side products.

Q. Q2: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR and FT-IR : To confirm functional groups (e.g., pyridyl C–H stretches at ~3000 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹).

- Single-crystal X-ray diffraction (SCXRD) : For definitive structural elucidation. Software like SHELXL or graphical interfaces like ORTEP-3 are widely used for refinement.

- Elemental analysis : To verify purity and molecular formula (C₁₂H₉N₅; MW: 223.23) .

Advanced Synthesis and Mechanistic Studies

Q. Q3: How can researchers address challenges in isolating pure this compound due to byproduct formation?

Byproduct formation often arises from competing cyclization or incomplete condensation. Strategies include:

- Inert atmosphere synthesis : To prevent oxidation of intermediates.

- Column chromatography : Using polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) for separation.

- pH control : Adjusting reaction pH to stabilize intermediates, as seen in triazole syntheses using glacial acetic acid .

Q. Q4: What mechanistic insights exist for the formation of the triazole-pyridine backbone in this compound?

The Huisgen cycloaddition or [2+3] cyclization between pyridyl nitriles and hydrazines is a plausible pathway. Computational modeling (not directly referenced in evidence) combined with kinetic studies under varying temperatures could elucidate transition states. Experimental evidence from analogous triazole syntheses suggests nucleophilic aromatic substitution as a key step .

Coordination Chemistry and Catalytic Applications

Q. Q5: How does this compound function as a ligand in coordination complexes?

The compound’s pyridyl and triazole N-atoms enable versatile binding modes (e.g., bridging or chelating). In Ru-based catalysts, similar ligands (e.g., 2,2’-(1H-pyrazole-3,5-diyl)dipyridine) coordinate via pyridyl groups, stabilizing high oxidation states and enabling catalytic water oxidation .

Q. Q6: What methodologies are used to study the electrochemical properties of metal complexes incorporating this ligand?

- Cyclic voltammetry (CV) : To identify redox couples (e.g., Ru(III/IV) transitions at ~1.7–1.8 V vs. SHE) .

- Square wave voltammetry (SWV) : For resolving overlapping peaks in aqueous/organic media.

- pH-dependent studies : Constructing Pourbaix diagrams to map redox behavior under varying conditions .

Material Science Applications

Q. Q7: How is this compound utilized in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The ligand’s rigidity and N-donor sites make it suitable for constructing porous materials. For example, CAS:4329-78-6 (a related compound) is integrated into MOFs for gas storage or catalysis . Synthesis involves solvothermal reactions with metal salts (e.g., Zn²⁺ or Cu²⁺) and characterization via SCXRD and BET surface area analysis.

Q. Q8: What challenges arise in stabilizing triazole-based frameworks under harsh conditions?

- Hydrolytic instability : Triazole rings may degrade in acidic/basic environments. Mitigation includes post-synthetic modification (e.g., hydrophobic coating).

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds, guiding operational limits .

Data Analysis and Contradictions

Q. Q9: How can researchers resolve discrepancies in crystallographic data for this compound?

Conflicts in bond lengths/angles may arise from twinning or poor data resolution. Solutions include:

Q. Q10: What strategies validate conflicting spectroscopic assignments (e.g., FT-IR vs. Raman)?

- Density Functional Theory (DFT) : Simulate vibrational spectra to match experimental peaks.

- Cross-referencing : Compare with structurally similar compounds (e.g., 3,5-diphenyl-4H-1,2,4-triazole) .

Safety and Handling

Q. Q11: What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.